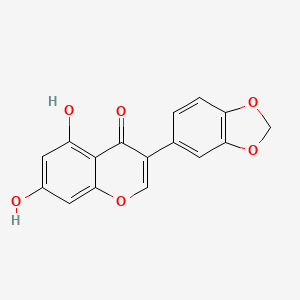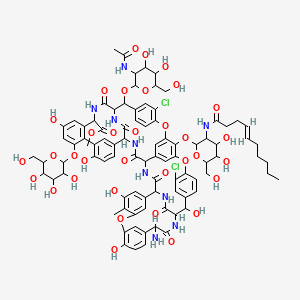
Teichomycin A2
概要
説明
Teichomycin A2, also known as teicoplanin, is a glycopeptide antibiotic produced by Actinoplanes teichomyceticus . It is one of the most widely sold glycopeptide antibiotics . It is a chlorine-containing antibiotic that is active in vitro and in vivo against gram-positive bacteria .
Synthesis Analysis
The synthesis of Teichomycin A2 involves a gene cluster (tchm) that directs the production of the phosphoglycolipid teichomycin in Actinoplanes teichomyceticus . The genetic architecture of the tchm cluster is significantly different from that of the moenomycin biosynthesis (moe) gene clusters, featuring multiple gene rearrangements and two novel structural genes .Molecular Structure Analysis
Teichomycin A2 is a member of the glycopeptide class of antibiotics . It shares a common glycopeptide core (teicoplanin A3-1) on which a family of fatty acids varying in length, degree of saturation, and branching are linked as amides through one of the aminoglycoside moieties .Chemical Reactions Analysis
Teichomycin A2 is a member of the glycopeptide class of antibiotics . It is active in vitro and in vivo against gram-positive bacteria . The chemical reactions involved in the production of Teichomycin A2 are complex and involve multiple steps .Physical And Chemical Properties Analysis
Teichomycin A2 is a white solid with a molecular weight of 1877.7 .科学的研究の応用
Comparative Studies with Other Antibiotics
Teichomycin A2 has been extensively compared with other antibiotics, particularly vancomycin, in terms of its activity against various organisms. Studies show that Teichomycin A2 is very active against all organisms tested, with activity comparable to vancomycin and superior to several other antibiotics against gram-positive cocci, making it a candidate for clinical evaluation (Fainstein, Leblanc, & Bodey, 1983). Similar findings are reported in other studies, where Teichomycin A2 exhibited comparable or superior activity to vancomycin against staphylococci and enterococci (Cynamon & Granato, 1982), (Tuazon & Miller, 1984).
Antibacterial Efficacy
Teichomycin A2's antibacterial efficacy has been a key focus of research. It is active both in vitro and in vivo against gram-positive bacteria, as revealed by its isolation, purification, and characterization (Bardone, Paternoster, & Coronelli, 1978). In vitro studies confirm its activity against a range of gram-positive cocci under various test conditions, making it a valuable antibiotic for treating infections caused by these bacteria (Bauernfeind & Petermüller, 1982).
Absence of Ototoxicity
Notably, a study evaluating the ototoxicity of Teichomycin A2 in guinea pigs found no evidence of ototoxicity. This is an important consideration given that vancomycin, a similar antibiotic, is reported to be ototoxic (Brummett, Fox, Warchol, & Himes, 1987).
Antibiotic Production and Characterization
Teichomycin A2's production and characterization are also areas of research interest. It is produced by Actinoplanes teichomyceticus and is a member of the glycopeptide class of antibiotics. Detailed studies have been conducted on its extraction, purification, physical, and chemical properties (Borghi et al., 1984). Further research shows its production conditions, indicating the highest antibiotic titers are achieved in specific cultivation mediums (Parenti, Beretta, Berti, & Arioli, 1978).
作用機序
Safety and Hazards
将来の方向性
There is a keen interest in manipulating the structures of antibiotics like Teichomycin A2 to better understand their structure-activity relationships and to generate improved analogs . The discovery of the tchm cluster sets the background for further engineering of moenomycins and for deeper inquiries into the evolution of this fascinating biosynthetic pathway .
特性
IUPAC Name |
methyl 2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[3-[[(E)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H99Cl2N9O34/c1-5-6-7-8-9-10-11-12-60(110)95-69-76(116)73(113)58(32-103)132-89(69)135-80-55-27-41-28-56(80)128-51-20-16-39(23-46(51)92)79(134-88-68(94-35(3)105)75(115)72(112)57(31-102)131-88)70-86(124)99-66(87(125)126-4)44-29-42(106)30-54(130-90-78(118)77(117)74(114)59(33-104)133-90)61(44)43-21-37(14-17-47(43)107)63(82(120)101-70)96-84(122)65(41)97-83(121)64-40-24-49(109)34(2)52(26-40)129-53-25-36(13-18-48(53)108)62(93)81(119)100-67(85(123)98-64)71(111)38-15-19-50(127-55)45(91)22-38/h9-10,13-30,57-59,62-79,88-90,102-104,106-109,111-118H,5-8,11-12,31-33,93H2,1-4H3,(H,94,105)(H,95,110)(H,96,122)(H,97,121)(H,98,123)(H,99,124)(H,100,119)(H,101,120)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTCUBQFWLTHNS-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)N)O)C)O)O)C(=O)OC)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)N)O)C)O)O)C(=O)OC)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H99Cl2N9O34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1921.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Teichomycin A2 | |
CAS RN |
61036-64-4 | |
| Record name | Teichomycin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061036644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teicoplanin A 2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Teichomycin A2, a glycopeptide antibiotic, inhibits bacterial cell wall synthesis. [, ] It achieves this by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. [, ] This binding prevents the incorporation of these precursors into the growing peptidoglycan chain, ultimately leading to bacterial cell death. [, ]
A: Yes, Teichomycin A2's mode of action closely resembles that of Vancomycin. [, , ] Both antibiotics target the same D-alanyl-D-alanine moiety in peptidoglycan precursors, disrupting bacterial cell wall formation.
A: Teichomycin A2 belongs to the glycopeptide class of antibiotics. [, ] It possesses a complex structure featuring a heptapeptide backbone intricately linked to sugar moieties. [] One distinguishing feature of Teichomycin A2 is the presence of a chlorine atom within its structure. [] Further details about its molecular formula, weight, and spectroscopic data can be found in research publications focusing on its chemical characterization. [, ]
A: Yes, molecular dynamics simulations have been employed to study the interaction between Teichomycin A2 and its target molecules. [] These simulations help to visualize the binding mode and identify key interactions responsible for the antibiotic activity.
A: Research on Teichomycin A2 derivatives, such as MDL 62,873 (an amide derivative), reveals that structural changes can impact activity. [] Modifying the molecule can lead to improved activity against certain bacterial species, including coagulase-negative staphylococci. [, ]
A: Replacing the acetylglucosamine group in Teichomycin A2 with an amide group, as seen in compound VII, resulted in increased activity against Streptococcus pyogenes and some activity against Vancomycin-resistant Enterococci. [] This modification highlights the impact of structural changes on the antibiotic spectrum of Teichomycin A2 derivatives.
A: While the provided research papers don't delve into specific stability studies, it's worth noting that Teichomycin A2 formulations are available for clinical use, suggesting suitable stability for pharmaceutical applications. [] Further research might explore its stability under various conditions, including temperature, pH, and light exposure.
A: Studies in healthy volunteers revealed that intravenously administered Teichomycin A2 exhibits a triexponential decline in plasma concentration, with a long elimination half-life (approximately 45 hours). [] This long half-life allows for once-daily dosing. [] Teichomycin A2 also demonstrates good bioavailability after intramuscular administration (around 90%). []
A: Teichomycin A2 exhibits potent in vitro activity against both Staphylococcus and Enterococcus species. [, , , ] Notably, it demonstrates higher activity against Enterococci compared to Vancomycin. [, , ]
A: Yes, Teichomycin A2 has shown efficacy in various animal infection models, including those for septicemia and endocarditis. [] In a rat endocarditis model, it exhibited comparable efficacy to Vancomycin in reducing bacterial load in the heart. [] Additionally, it has proven effective in treating experimental group B streptococcal bacteremia and meningitis in newborn rats. []
A: Yes, clinical trials have investigated the safety and efficacy of Teichomycin A2 for treating bone and joint infections caused by gram-positive bacteria. [] Results suggest that it is effective and generally well-tolerated, with eradication of the initial pathogen achieved in a significant proportion of patients. []
A: While resistance to Teichomycin A2 is relatively uncommon, certain Staphylococcus species, particularly Staphylococcus haemolyticus, have shown reduced susceptibility. [] The emergence of resistance highlights the importance of monitoring susceptibility patterns and exploring alternative treatment options.
A: Studies in guinea pigs have shown that Teichomycin A2 does not appear to cause ototoxicity, even when administered in conjunction with ethacrynic acid, a diuretic known to enhance the ototoxic potential of some drugs. []
A: High-performance liquid chromatography (HPLC) is a common method used to determine the concentration of Teichomycin A2 in various matrices, such as pork liver. [] This technique allows for accurate and precise measurement of the drug levels.
A: Yes, several other antibiotics exhibit activity against Gram-positive bacteria, including Vancomycin, Linezolid, Daptomycin, and Quinupristin/Dalfopristine. [, , , ] The choice of antibiotic depends on factors such as the infecting organism, its susceptibility pattern, the patient's clinical condition, and potential drug interactions.
A: Teichomycin A2, initially named Teichomycin A2, was first isolated from the bacterium Actinoplanes teichomyceticus in the late 1970s. [] It subsequently underwent extensive research and development, leading to its introduction as a therapeutic option for Gram-positive infections.
A: The study of Teichomycin A2 and its derivatives has fostered collaboration between various scientific disciplines, including microbiology, chemistry, and pharmacology. [, , ] For example, understanding the structural features of Teichomycin A2 that contribute to its activity has informed the development of new synthetic analogs with improved potency and a broader spectrum of activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




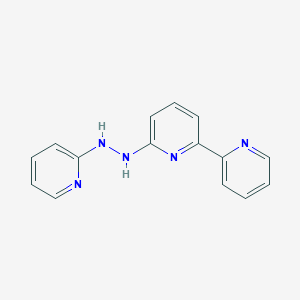
![(1S,9S,13R)-1,13-dimethyl-10-[(3-methylfuran-2-yl)methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1255693.png)

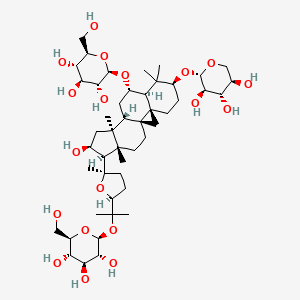
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadecanamide](/img/structure/B1255699.png)
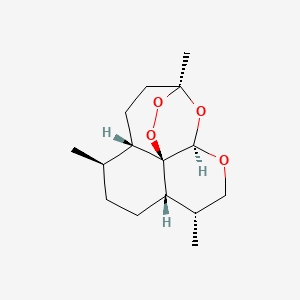

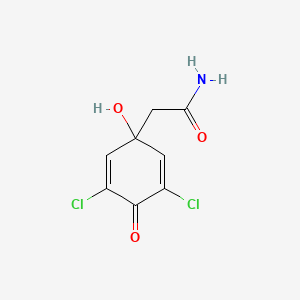

![3-O-[1-[(4-fluorophenyl)methyl]piperidin-4-yl] 5-O-propan-2-yl (4R)-6-methyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-3,5-dicarboxylate](/img/structure/B1255707.png)
![1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole](/img/structure/B1255708.png)
